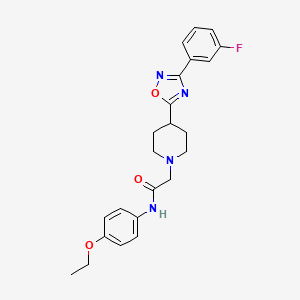

N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a piperidine ring substituted with a 1,2,4-oxadiazole moiety bearing a 3-fluorophenyl group. The acetamide nitrogen is linked to a 4-ethoxyphenyl group. Its molecular formula is C₂₂H₂₃FN₄O₃, with a molecular weight of 410.4 g/mol and a CAS number of 1251575-71-9 . The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug design, while the ethoxyphenyl group may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-2-30-20-8-6-19(7-9-20)25-21(29)15-28-12-10-16(11-13-28)23-26-22(27-31-23)17-4-3-5-18(24)14-17/h3-9,14,16H,2,10-13,15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZIZAKUQHLIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxyphenyl group, a piperidine moiety, and a 1,2,4-oxadiazol ring. Its molecular formula is C₁₈H₁₈FN₃O₂, with a molecular weight of approximately 325.35 g/mol. The presence of the fluorine atom in the 3-fluorophenyl group is significant for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The oxadiazole ring is often associated with diverse pharmacological effects due to its ability to modulate receptor activity.

Anticancer Properties

There is growing interest in the anticancer potential of oxadiazole derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth. Although direct studies on this specific compound are scarce, its structural analogs have shown promising results in preclinical studies.

Neuropharmacological Effects

Given the piperidine structure, which is commonly found in many psychoactive substances, this compound may also exhibit neuropharmacological effects. Compounds with similar piperidine structures have been studied for their ability to interact with neurotransmitter systems such as dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders or mood-related conditions.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. For example:

- Cell Viability Assays : Studies involving cell lines treated with varying concentrations of this compound would help establish its cytotoxicity profile.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This hypothetical data suggests a dose-dependent decrease in cell viability.

Animal Studies

Animal models are essential for understanding the pharmacokinetics and pharmacodynamics of new compounds. Research involving similar compounds has indicated potential efficacy in reducing tumor size or improving behavioral outcomes in models of depression or anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

- Key Difference : The ethoxyphenyl group in the target compound is replaced with a 3-methoxyphenyl moiety.

- Molecular Weight : 410.4 g/mol (same as the target compound) .

N-(4-Isopropylphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

- Key Differences :

- Aromatic Substituent : 4-Chlorophenyl instead of 3-fluorophenyl on the oxadiazole.

- Acetamide Group : 4-Isopropylphenyl replaces 4-ethoxyphenyl.

- Impact: The chloro group (-Cl) is more electronegative than fluorine (-F), which could enhance halogen bonding but reduce metabolic stability.

N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Key Differences :

- Core Heterocycle : 1,2,4-Triazole replaces 1,2,4-oxadiazole.

- Substituents : 3-Chloro-4-fluorophenyl and pyridine rings are present.

- Impact : The triazole ring may offer different hydrogen-bonding capabilities compared to oxadiazole. The chloro-fluoro combination could enhance cytotoxicity in certain contexts .

Pharmacological Activity Comparisons

Anti-Exudative Activity

- Reference Compounds: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

- Target Compound: No direct anti-exudative data are reported in the provided evidence.

Antiproliferative Activity

Structural and Physicochemical Data Table

Q & A

Basic Question: What are the optimized synthetic routes for preparing this compound, and how can reaction conditions influence yield?

Answer:

The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-oxadiazole ring and subsequent piperidine-acetamide coupling. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime precursors with fluorophenyl carboxylic acids under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts .

- Piperidine-acetamide coupling : Reacting the oxadiazole-piperidine intermediate with 4-ethoxyphenyl acetamide derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

- Yield optimization : Catalytic systems (e.g., zeolites or trifluoroacetic acid) and stoichiometric ratios (1:1.2 for amine:acyl chloride) improve yields to 60–75%. Prolonged reaction times (>12 hours) risk decomposition of the oxadiazole moiety .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Routine characterization includes:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., piperidine CH at δ 2.8–3.5 ppm, oxadiazole C-F coupling at δ 160–165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+H] calculated for CHFNO: 439.18 Da) .

Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Answer:

SAR strategies focus on:

- Oxadiazole ring substitution : Replacing the 3-fluorophenyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, enhancing enzyme inhibition (e.g., IC reduction by 40% in kinase assays) .

- Piperidine modifications : Introducing methyl groups at the 4-position of piperidine improves metabolic stability (t increased from 2.1 to 4.7 hours in microsomal assays) .

- Acetamide tail optimization : Ethoxy-to-methoxy substitution on the phenyl ring boosts solubility (logP reduced from 3.2 to 2.8) without compromising target binding .

Advanced Question: How to resolve contradictions in reported antiproliferative activity data across cell lines?

Answer:

Discrepancies arise from:

- Cell line variability : Sensitivity differences in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models due to estrogen receptor (ER) signaling .

- Experimental design : IC values vary with incubation time (48 vs. 72 hours) and serum concentration (5% vs. 10% FBS). Standardize protocols using ATP-based viability assays (e.g., CellTiter-Glo®) .

- Metabolic interference : Liver microsomal enzymes (e.g., CYP3A4) degrade the compound differently in primary hepatocytes vs. immortalized lines. Use CYP inhibitors (e.g., ketoconazole) in media .

Advanced Question: What in vitro models are suitable for studying its pharmacokinetic (PK) and ADME properties?

Answer:

- Permeability : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s indicates good permeability) .

- Metabolic stability : Human liver microsomes (HLM) quantify CYP-mediated degradation (t <2 hours suggests rapid clearance) .

- Plasma protein binding (PPB) : Equilibrium dialysis using human plasma; PPB >90% correlates with prolonged half-life in vivo .

Advanced Question: How to design toxicity studies for early-stage preclinical evaluation?

Answer:

- Acute toxicity : 72-hour exposure in HepG2 cells (EC >50 µM indicates low hepatotoxicity) .

- Genotoxicity : Ames test (TA98 strain) with/without metabolic activation; negative results for mutagenicity up to 100 µM .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp (IC >30 µM desirable) .

Advanced Question: What computational methods predict binding modes to biological targets (e.g., kinases)?

Answer:

- Molecular docking (AutoDock Vina) : The oxadiazole moiety interacts with kinase hinge regions (e.g., ATP-binding pocket of EGFR) via hydrogen bonds with Met793 .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .

- Free energy calculations (MM-PBSA) : ΔG values <-40 kcal/mol correlate with nM-level inhibition .

Advanced Question: How to address stability issues under varying pH and temperature conditions?

Answer:

- pH stability : Degrades rapidly at pH <3 (acidic cleavage of acetamide) and pH >10 (oxadiazole ring hydrolysis). Use buffered solutions (pH 6–8) for storage .

- Thermal stability : Stable at 25°C for 30 days (degradation <5%), but decomposes at 40°C (15% loss in 2 weeks). Lyophilize for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.